Methane, bis(p-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

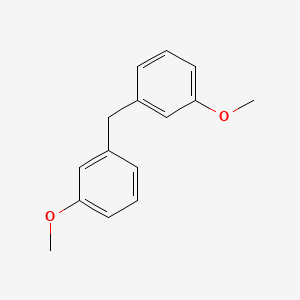

Bis(3-methoxyphenyl)methane is an organic compound characterized by the presence of two 3-methoxyphenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)methane typically involves the reaction of 3-methoxybenzyl chloride with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Bis(3-methoxyphenyl)methane can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups on the phenyl rings direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Bis(3-methoxyphenyl)methane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(3-methoxyphenyl)methane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Bis(4-methoxyphenyl)methane: Similar structure but with methoxy groups at the para position.

Bis(2-methoxyphenyl)methane: Methoxy groups at the ortho position.

Bis(3,4-dimethoxyphenyl)methane: Contains additional methoxy groups on the phenyl rings.

Uniqueness: Bis(3-methoxyphenyl)methane is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The meta position of the methoxy groups can lead to different electronic and steric effects compared to the ortho and para isomers, making it a valuable compound for various applications.

Biological Activity

Overview

Methane, bis(p-methoxyphenyl)-, also known as 4,4-dimethoxydiphenylmethane, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables and relevant research findings.

Chemical Structure

The molecular structure of Methane, bis(p-methoxyphenyl)- consists of two methoxy-substituted phenyl groups attached to a methane bridge. This configuration is crucial for its biological interactions and activities.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have demonstrated that methoxyphenolic compounds can scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to measure this activity, where the capacity to reduce the purple DPPH radical to a yellow product indicates antioxidant potential.

Table 1: Antioxidant Activity of Methane, bis(p-methoxyphenyl)-

| Concentration (µg/mL) | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 100 | 66.99 | 157.52 |

| 300 | 79.86 | 51.06 |

This table summarizes the antioxidant activity observed in laboratory studies, indicating that the compound shows promise as an antioxidant agent.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of Methane, bis(p-methoxyphenyl)- against various cancer cell lines. The compound was tested using the Sulforhodamine B assay, which measures cell viability after treatment with different concentrations of the compound.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Concentration (µM) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 10 | 15.3 |

| DU145 (Prostate) | 10 | 12.7 |

| HEL (Lung) | 10 | 18.5 |

These findings suggest that Methane, bis(p-methoxyphenyl)- exhibits significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.

The biological activity of Methane, bis(p-methoxyphenyl)- may be attributed to its ability to interact with various biological molecules through non-covalent and covalent bonding mechanisms. The methoxy groups enhance its lipophilicity and facilitate interaction with cellular membranes and proteins.

- Antioxidant Mechanism : The compound donates electrons or hydrogen atoms to reactive oxygen species (ROS), reducing oxidative stress.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways or direct interaction with cellular components.

Case Studies

A notable study involved the synthesis of novel derivatives based on Methane, bis(p-methoxyphenyl)- and their evaluation against various tumor cell lines. The results indicated that modifications on specific functional groups could enhance cytotoxicity and selectivity towards cancer cells.

Properties

CAS No. |

51095-48-8 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

MMTMYZRSBUVGOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.